molecular formula C24H32FN3O2 B6054599 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine

1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B6054599
M. Wt: 413.5 g/mol
InChI Key: LMACYYFPBJDBFR-UHFFFAOYSA-N
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Description

1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has been extensively researched for its potential therapeutic applications. FMP belongs to the class of piperazine derivatives and has shown promising results in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act on several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been shown to have several biochemical and physiological effects, including antidepressant, anxiolytic, and antipsychotic effects. 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and psychosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine is its high selectivity for the serotonin, dopamine, and norepinephrine transporters, which reduces the risk of off-target effects. However, 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has a relatively short half-life, which may limit its therapeutic potential. Additionally, 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been shown to have some adverse effects, including sedation and weight gain.

Future Directions

Future research on 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine should focus on its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. Further studies are needed to determine the optimal dosage and duration of treatment with 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine and to identify potential drug interactions. Additionally, the development of 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine analogs with improved pharmacokinetic properties may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine involves several steps, including the reaction of 4-methoxybenzyl chloride with 2-fluoro-4-methoxybenzylamine to obtain 1-(2-fluoro-4-methoxybenzyl)-3-(4-methoxybenzyl) piperidine. This intermediate compound is then reacted with 4-methoxyphenylpiperazine to obtain the final product, 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine.

Scientific Research Applications

1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been extensively researched for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. 1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has shown promising results in preclinical studies, and its efficacy and safety are currently being evaluated in clinical trials.

properties

IUPAC Name

1-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O2/c1-29-22-9-6-20(7-10-22)27-12-14-28(15-13-27)21-4-3-11-26(18-21)17-19-5-8-23(30-2)16-24(19)25/h5-10,16,21H,3-4,11-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMACYYFPBJDBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)CC4=C(C=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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